molecular formula C7H7ClO2S B6168116 methyl 2-(4-chlorothiophen-2-yl)acetate CAS No. 1805646-19-8

methyl 2-(4-chlorothiophen-2-yl)acetate

Cat. No.: B6168116
CAS No.: 1805646-19-8
M. Wt: 190.6
InChI Key:
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Description

Methyl 2-(4-chlorothiophen-2-yl)acetate is an organic compound characterized by its molecular structure, which includes a thiophene ring substituted with a chlorine atom at the 4-position and an acetate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-chlorothiophene-2-carboxylic acid.

  • Reaction Steps: The carboxylic acid group is first converted to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol in the presence of a base, such as pyridine, to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can also improve yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and reaction conditions such as elevated temperatures and solvents like dimethylformamide (DMF) are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(4-chlorothiophen-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may serve as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which methyl 2-(4-chlorothiophen-2-yl)acetate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt microbial cell membranes or interfere with essential metabolic pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 2-(5-chlorothiophen-2-yl)acetate: Similar structure but with the chlorine atom at the 5-position.

  • Methyl 2-(4-methylthiophen-2-yl)acetate: Similar structure but with a methyl group instead of chlorine at the 4-position.

Uniqueness: Methyl 2-(4-chlorothiophen-2-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and potential applications. The presence of the chlorine atom at the 4-position provides distinct chemical properties compared to other thiophene derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and development.

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Properties

CAS No.

1805646-19-8

Molecular Formula

C7H7ClO2S

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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